

An In-depth Technical Guide to TT01001: Chemical Structure, Properties, and Biological Activity

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Compound of Interest

Compound Name: TT01001

Cat. No.: B15617743

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For Researchers, Scientists, and Drug Development Professionals

Abstract

TT01001 is a novel small molecule that has garnered significant interest in the scientific community for its dual-acting properties as a selective mitoNEET agonist and a monoamine oxidase B (MAO-B) inhibitor.^[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the underlying mechanisms of action of **TT01001**. The document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the areas of metabolic and neurological disorders. All quantitative data are presented in structured tables for ease of comparison, and detailed summaries of experimental methodologies are provided. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's biological context.

Chemical Structure and Physicochemical Properties

TT01001, systematically named ethyl 4-(3-(3,5-dichlorophenyl)thioureido)piperidine-1-carboxylate, is a synthetic compound designed based on the structure of pioglitazone, a known insulin sensitizer. Its chemical and physical properties are summarized in the table below.

Property	Value
IUPAC Name	Ethyl 4-(3-(3,5-dichlorophenyl)thioureido)piperidine-1-carboxylate
Synonyms	TT-01001, TT 01001
CAS Number	1022367-69-6
Molecular Formula	C15H19Cl2N3O2S
Molecular Weight	376.3 g/mol
SMILES	<chem>O=C(N1CCC(NC(NC2=CC(Cl)=CC(Cl)=C2)=S)CC1)OCC</chem>
Appearance	Crystalline solid
Purity	>98% (typically)
Solubility	Soluble in DMSO and other organic solvents

Pharmacological Properties and Mechanism of Action

TT01001 exhibits a unique pharmacological profile by targeting two distinct proteins: mitoNEET and MAO-B.

MitoNEET Agonism

MitoNEET is an iron-sulfur cluster-containing protein located on the outer mitochondrial membrane that plays a crucial role in regulating mitochondrial function, iron homeostasis, and cellular oxidative stress.^[2] **TT01001** acts as a selective agonist of mitoNEET without activating the peroxisome proliferator-activated receptor-gamma (PPAR γ), a target of pioglitazone.^[3] This selectivity is a key feature of **TT01001**, potentially avoiding some of the side effects associated with PPAR γ activation.

The agonistic activity of **TT01001** on mitoNEET leads to the stabilization of the protein and its iron-sulfur cluster, which in turn modulates mitochondrial function. This interaction is believed to

be central to the therapeutic effects of **TT01001** observed in preclinical models.

Monoamine Oxidase B (MAO-B) Inhibition

TT01001 is also a potent inhibitor of monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of neurotransmitters such as dopamine. The inhibitory activity of **TT01001** against MAO-B is characterized by the following quantitative measure:

Parameter	Value
IC50	8.84 μ M

The inhibition of MAO-B by **TT01001** increases the levels of dopamine in the brain, a mechanism that is beneficial in neurodegenerative diseases like Parkinson's disease. The thiourea moiety in the structure of **TT01001** is a common feature in many reversible and non-competitive MAO-B inhibitors.

Preclinical Efficacy

The therapeutic potential of **TT01001** has been evaluated in preclinical models of type II diabetes and neurological injury.

Type II Diabetes

In a study utilizing db/db mice, a well-established model of type II diabetes, oral administration of **TT01001** (100 mg/kg, once daily for 28 days) demonstrated significant improvements in key metabolic parameters.^[1]

Parameter	Effect of TT01001 Treatment
Hyperglycemia	Significantly reduced blood glucose levels.
Hyperlipidemia	Improved lipid profile.
Glucose Intolerance	Enhanced glucose tolerance.
Body Weight	No significant weight gain was observed.
Mitochondrial Function	Ameliorated mitochondrial dysfunction in skeletal muscle.

These findings suggest that **TT01001** could be a promising therapeutic agent for type II diabetes, offering efficacy comparable to existing treatments but potentially with a better side-effect profile.[\[3\]](#)

Neurological Injury (Subarachnoid Hemorrhage)

The neuroprotective effects of **TT01001** were investigated in a rat model of subarachnoid hemorrhage (SAH).[\[4\]](#) Intraperitoneal administration of **TT01001** (1-9 mg/kg, single dose) after SAH induction led to a significant attenuation of neuronal damage.[\[1\]](#)

Parameter	Effect of TT01001 Treatment
Oxidative Stress	Reduced markers of oxidative stress in the brain.
Neuronal Apoptosis	Decreased the number of apoptotic neurons.
Mitochondrial Dysfunction	Prevented mitoNEET-mediated mitochondrial dysfunction.
Neurological Deficits	Improved neurological function.
Apoptotic Markers	Decreased pro-apoptotic Bax and increased anti-apoptotic Bcl-2.

These results highlight the potential of **TT01001** in treating neurological conditions characterized by oxidative stress and neuronal cell death.[\[4\]](#)

Experimental Protocols (Summaries)

Due to the unavailability of full-text articles in the public domain through the conducted searches, the following are summaries of the experimental methodologies based on the available information.

In Vivo Model of Type II Diabetes

- Animal Model: Male db/db mice, a genetic model of obesity and type II diabetes.
- Drug Administration: **TT01001** was administered orally at a dose of 100 mg/kg once daily for 28 days.^[1] A vehicle control group was also included.
- Metabolic Assessments:
 - Blood Glucose and Lipids: Measured from blood samples at regular intervals.
 - Glucose Tolerance Test: Performed after the treatment period to assess glucose homeostasis.
- Mitochondrial Function Analysis: Skeletal muscle tissue was collected to assess mitochondrial respiratory chain complex activities.

In Vivo Model of Subarachnoid Hemorrhage

- Animal Model: Adult male Sprague-Dawley rats.
- Surgical Procedure: Subarachnoid hemorrhage was induced using the endovascular perforation model.
- Drug Administration: **TT01001** was administered intraperitoneally at doses of 1, 3, or 9 mg/kg one hour after SAH induction.^[1] A vehicle control group was included.
- Neurological Assessment: Neurological function was evaluated using a standardized scoring system.
- Histological and Biochemical Analysis:
 - TUNEL Staining: To quantify apoptotic cells in brain tissue.

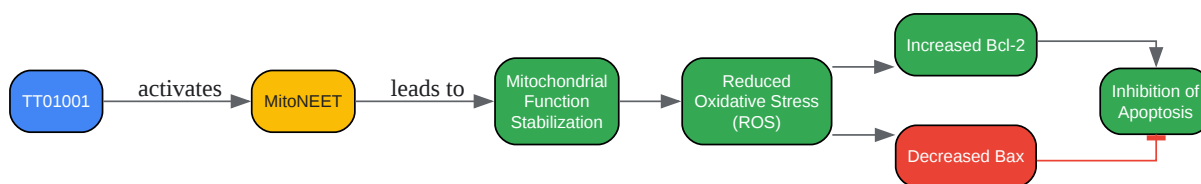
- Western Blotting: To measure the protein levels of Bax and Bcl-2.
- Oxidative Stress Markers: Assessed in brain homogenates.

Signaling Pathways and Visualizations

The biological effects of **TT01001** are mediated through its interaction with mitoNEET and MAO-B, initiating distinct signaling cascades.

TT01001-MitoNEET Signaling Pathway

Activation of mitoNEET by **TT01001** leads to the modulation of mitochondrial function, resulting in reduced oxidative stress and inhibition of the apoptotic cascade. The following diagram illustrates this proposed pathway.

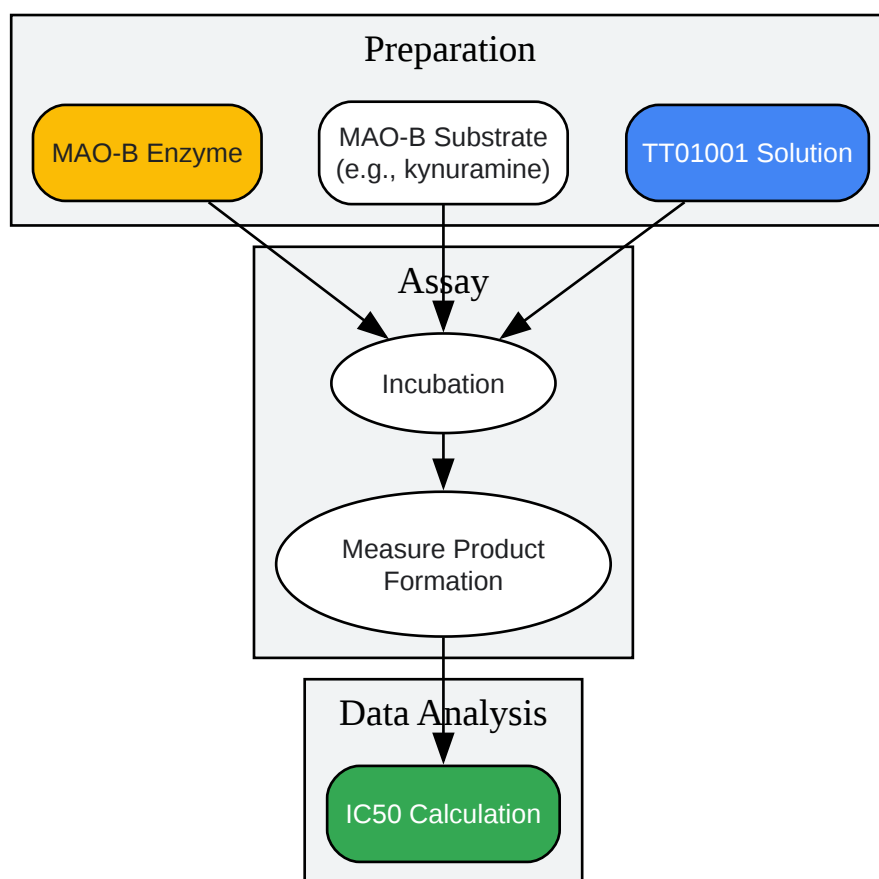


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Caption: Proposed signaling pathway of **TT01001** via mitoNEET activation.

TT01001 and MAO-B Inhibition Workflow

The inhibition of MAO-B by **TT01001** leads to an increase in dopamine levels, which is a key therapeutic strategy in Parkinson's disease. The experimental workflow to determine MAO-B inhibition is depicted below.



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Caption: Experimental workflow for determining MAO-B inhibition by **TT01001**.

Conclusion and Future Directions

TT01001 is a promising dual-acting molecule with therapeutic potential in both metabolic and neurological disorders. Its ability to selectively activate mitoNEET and inhibit MAO-B provides a multi-faceted approach to disease treatment. The preclinical data in models of type II diabetes and subarachnoid hemorrhage are encouraging and warrant further investigation.

Future research should focus on elucidating the detailed molecular interactions of **TT01001** with its targets, conducting comprehensive pharmacokinetic and pharmacodynamic studies, and evaluating its long-term safety and efficacy in a broader range of disease models. The development of more detailed experimental protocols and a deeper understanding of its signaling pathways will be crucial for its potential translation into clinical applications.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. The experimental protocols are summaries and may not be sufficient for direct replication. Researchers should refer to the original publications for complete methodologies.

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